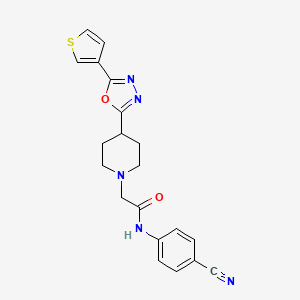

![molecular formula C20H15FN4O3S B3001799 1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 847246-13-3](/img/structure/B3001799.png)

1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

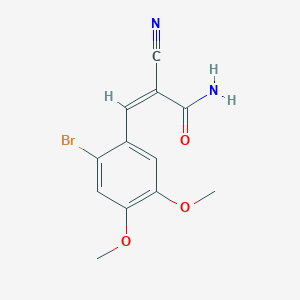

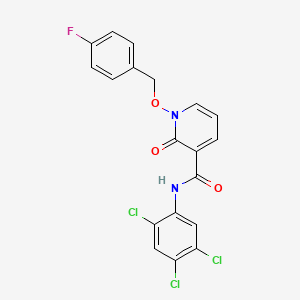

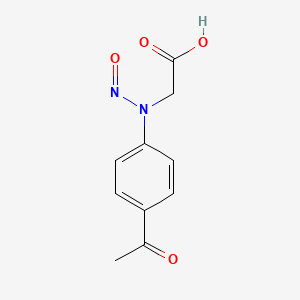

The compound "1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one" is a fluorinated heterocyclic molecule that appears to be derived from a class of compounds that include pyrido[3,4-d]pyrimidin-4(3H)-ones. These compounds are of interest due to their potential in creating diverse fluorinated products which are often sought after in pharmaceuticals and materials science due to the unique properties imparted by the fluorine atom .

Synthesis Analysis

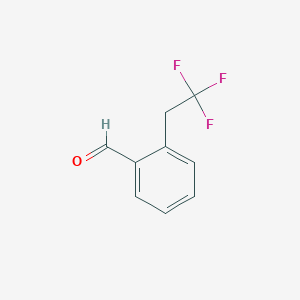

The synthesis of related fluorinated compounds has been demonstrated using a copper-mediated fluoroalkylation process. The (2-pyridyl)sulfonyl group plays a crucial role in this process, facilitating the cross-coupling reaction between α-fluoro sulfone and aryl iodides. This group not only aids in the initial coupling reaction but also allows for further transformations of the coupling products, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one core, which is a fused pyrimidine system. This core structure is known to react with arylsulfanyl chlorides to give addition products. These products can undergo further transformations to create linearly or angularly fused thiazinopyridopyrimidines, depending on the reaction conditions and the presence of catalysts like lithium perchlorate .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related structures, such as 2-allylsulfanylpyrido[3,4-d]pyrimidin-4(3H)-one, which reacts with arylsulfanyl chlorides to form addition products. These addition products can be further converted into other fused heterocyclic systems in the presence of sodium acetate or lithium perchlorate, suggesting that the compound may also undergo similar reactions to yield a variety of structurally diverse molecules .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the presence of the fluorine atom and the (2-pyridyl)sulfonyl group likely contributes to the compound's polarity, potential for hydrogen bonding, and overall stability. These properties are important for the biological activity and could affect the solubility and reactivity of the compound in various solvents .

Wissenschaftliche Forschungsanwendungen

Dimroth Rearrangement

The compound's structure relates to the Dimroth rearrangement, particularly in iminopyrimidines, impacting their basic strength and rates of rearrangement. This suggests its potential in studying chemical structure-reactivity relationships and in synthetic organic chemistry (Brown & England, 1967).

HIV-1 Reverse Transcriptase Inhibition

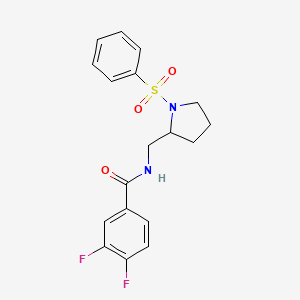

Derivatives of the compound, particularly in pyrimidine form, have shown potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This indicates its relevance in antiviral research, particularly in HIV treatment (Khalifa & Al-Omar, 2014).

Fused Pyrimidine Systems

The compound is involved in studies related to fused pyrimidine systems. Its derivatives undergo various cyclizations and isomerizations, important for understanding and designing novel fused pyrimidine structures with potential pharmaceutical applications (Vas’kevich et al., 2015).

Synthesis of Novel Iminophosphoranes

Its structure is significant in the synthesis of novel iminophosphoranes and related compounds, indicating potential applications in the development of new chemical entities with varied biological activities (Liu & He, 2012).

Antiproliferative Activity

Some derivatives exhibit antiproliferative activity against various human cancer cell lines, suggesting its significance in cancer research and drug development (Lobo et al., 2015).

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O3S/c1-2-10-25-18(22)16(29(27,28)14-8-6-13(21)7-9-14)12-15-19(25)23-17-5-3-4-11-24(17)20(15)26/h2-9,11-12,22H,1,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORIOXUGNIXKIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3001728.png)

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B3001733.png)